Cas no 93-91-4 (Benzoylacetone)

Benzoylacetone structure
Benzoylacetone structure
商品名:Benzoylacetone
CAS番号:93-91-4
MF:C10H10O2
メガワット:162.185203075409
MDL:MFCD00008786
CID:34721
PubChem ID:7166

Benzoylacetone 化学的及び物理的性質

名前と識別子

    • 1-Benzoylacetone
    • 1-Phenyl-1,3-butanedione
    • Benzoylacetone, (1-Phenyl-1,3-butanedione)
    • Benzoylacetone
    • 1-Benzoyl-2-propanone
    • 1-phenyl-3-butanedione
    • 1-phenyl-butane-1,3-dione
    • 2-Propanone, benzoyl-
    • 3-Butanedione,1-phenyl-1
    • -Acetylacetophenone
    • alpha-Acetylacetophenone
    • Benzoyl-aceton Benzoylpropanone
    • OMEGA-ACETYL ACETOPHENONE
    • A-ACETYLHYPNONE
    • A-ACETYLACETOPHENONE
    • A-ACETYLMETHYL PHENYL KETONE
    • ACETOACETOPHENONE
    • ACETYLBENZOYLMETHANE
    • METHYL PHENACYL KETONE
    • AURORA 9175
    • 1-BENZOYLACETONE CRYSTALLINE
    • 1,3-Butanedione, 1-phenyl-
    • 1-Phenylbutane-1,3-dione
    • Benzoyl propanone
    • α-Acetyl acetophenone
    • 1-Phenyl-1,3-butanedione (ACI)
    • 1-Methyl-3-phenyl-1,3-propanedione
    • 1-Phenylbutan-1,3-dione
    • 2-Acetylacetophenone
    • 4-Oxo-4-phenylbutan-2-one
    • 4-Phenyl-2,4-butanedione
    • NSC 100655
    • NSC 4015
    • NSC 404283
    • NSC 405722
    • NSC 405723
    • NSC 405724
    • NSC 83580
    • NSC 83581
    • NSC 87898
    • NSC 88942
    • NSC 97232
    • NSC 97233
    • α-Acetylacetophenone
    • MDL: MFCD00008786
    • インチ: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
    • InChIKey: CVBUKMMMRLOKQR-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C)=O)C1C=CC=CC=1
    • BRN: 742413

計算された属性

  • せいみつぶんしりょう: 162.06800
  • どういたいしつりょう: 162.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1A^2
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.09 g/mL at 25 °C(lit.)
  • ゆうかいてん: 57.0 to 60.0 deg-C
  • ふってん: 262°C(lit.)
  • フラッシュポイント: 260-262℃
  • 屈折率: 1.5678 (estimate)
  • ようかいど: 0.38g/l insoluble
  • すいようせい: 不溶性
  • PSA: 34.14000
  • LogP: 1.84840
  • FEMA: 2422
  • かんど: 湿度に敏感である
  • ようかいせい: エタノール、エーテル、濃アルカリ溶液に溶けやすく、冷水に微溶解する。

Benzoylacetone セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • RTECS番号:EK3540200
  • TSCA:Yes
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature

Benzoylacetone 税関データ

  • 税関コード:29143900
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Benzoylacetone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19842-25.0g
1-phenylbutane-1,3-dione
93-91-4 95%
25g
$43.0 2023-05-02
Chemenu
CM157321-500g
Benzoylacetone
93-91-4 95+%
500g
$365 2022-06-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14537-250g
Benzoylacetone, 98+%
93-91-4 98+%
250g
¥1868.00 2023-03-02
Fluorochem
106600-10g
Benzoyl acetone
93-91-4 98%
10g
£15.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B802179-100g
Benzoylacetone
93-91-4 98%
100g
¥938.00 2022-01-10
Apollo Scientific
OR12814-25g
Benzoylacetone
93-91-4 97%
25g
£35.00 2025-02-19
eNovation Chemicals LLC
D489477-25g
Benzoylacetone
93-91-4 97%
25g
$120 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R052482-500g
Benzoylacetone
93-91-4 98%
500g
¥3325 2024-05-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14537-50g
Benzoylacetone, 98+%
93-91-4 98+%
50g
¥535.00 2023-03-02
Enamine
EN300-19842-50.0g
1-phenylbutane-1,3-dione
93-91-4 95%
50g
$67.0 2023-05-02

Benzoylacetone 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ;  5 - 10 min, rt
1.2 12 h, rt
リファレンス
Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solvents
Moorthy, Jarugu Narasimha; Singhal, Nidhi; Senapati, Kalyan, Tetrahedron Letters, 2008, 49(1), 80-84

合成方法 2

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
リファレンス
The regioselective preparation of 1,3-diketones
Wiles, Charlotte; Watts, Paul; Haswell, Stephen J.; Pombo-Villar, Esteban, Tetrahedron Letters, 2002, 43(16), 2945-2948

合成方法 3

はんのうじょうけん
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation
Sada, Mutsumi; Matsubara, Seijiro, Journal of the American Chemical Society, 2010, 132(2), 432-433

合成方法 4

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ;  24 h, 100 °C
リファレンス
Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source
Torres-Calis, Antonio; Garcia, Juventino J., Catalysis Science & Technology, 2022, 12(9), 3004-3015

合成方法 5

はんのうじょうけん
1.1 5 - 10 h, 85 - 105 °C
リファレンス
Preparation method of organic intermediate benzoylacetone
, China, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol ,  Water ;  1.5 h, 60 °C
リファレンス
Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones
Mahalingam, Sakkarapalayam M.; Aidhen, Indrapal Singh, Journal of Organic Chemistry, 2006, 71(1), 349-351

合成方法 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
リファレンス
Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide base
Blanton, James R.; Salley, Robert E., Journal of Organic Chemistry, 1989, 54(3), 723-6

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Ethyl acetate ;  0 °C; 12 h, rt
リファレンス
Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts
Inagaki, Sho ; Saito, Kai; Suto, Soichiro; Aihara, Hiromi; Sugawara, Aoi; et al, Journal of Organic Chemistry, 2018, 83(22), 13834-13846

合成方法 9

はんのうじょうけん
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  30 min, rt
リファレンス
Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketones
Shen, Zongxuan; Li, Bin; Wang, Lu; Zhang, Yawen, Tetrahedron Letters, 2005, 46(50), 8785-8788

合成方法 10

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ;  25 °C
リファレンス
1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational Studies
Sada, Mutsumi; Furuyama, Taniyuki; Komagawa, Shinsuke; Uchiyama, Masanobu; Matsubara, Seijiro, Chemistry - A European Journal, 2010, 16(34), 10474-10481

合成方法 11

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Methanol ;  12 h, 25 °C
リファレンス
Method for preparing 1,3-dione compound from acetylenic ketone
, China, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt; rt → 77 °C; 3 - 12 h, 77 °C
リファレンス
High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid
Bartlett, Samuel L.; Beaudry, Christopher M., Journal of Organic Chemistry, 2011, 76(23), 9852-9855

合成方法 13

はんのうじょうけん
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ;  2 min, 50 psi, 125 °C
リファレンス
Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiation
Ranu, Brindaban C.; Chattopadhyay, Kalicharan; Jana, Ranjan, Tetrahedron, 2007, 63(1), 155-159

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors
Wang, Ning-Yu; Zuo, Wei-Qiong; Xu, Ying; Gao, Chao; Zeng, Xiu-Xiu; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588

合成方法 15

はんのうじょうけん
リファレンス
Dehydration of ketones to acetylenes
Harrison, James J., Journal of Organic Chemistry, 1979, 44(20), 3578-80

合成方法 16

はんのうじょうけん
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ;  30 min, 60 °C
リファレンス
Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrins
Sadula, Sunitha; Kanjilal, Sanjit; Srinivasa, Reddy P.; Prasad, Rachapudi B. N., Indo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
リファレンス
New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefins
Rao, Yarlagadda Venkata Subba; Rani, Santi Shobha; Choudary, Boyapati Manoranjan, Journal of Molecular Catalysis, 1992, 75(2), 141-6

合成方法 18

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Zinc Solvents: Dichloromethane
リファレンス
Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagent
Katayama, Sadamu; Fukuda, Kinue; Watanabe, Toshio; Yamauchi, Masashige, Synthesis, 1988, (3), 178-83

合成方法 19

はんのうじょうけん
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ;  12 h, rt
リファレンス
Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of air
Ghazanfari, Dadkhoda; Najafizadeh, Fariba; Khosravi, Fereshteh, Monatshefte fuer Chemie, 2004, 135(11), 1409-1413

合成方法 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Gold ,  2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ;  40 h, 80 °C
リファレンス
Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in water
Yu, Yangyang; Lin, Chenlu; Li, Bing; Zhao, Pengxiang; Zhang, Shiyong, Green Chemistry, 2016, 18(12), 3647-3655

Benzoylacetone Raw materials

Benzoylacetone Preparation Products

Benzoylacetone 関連文献

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